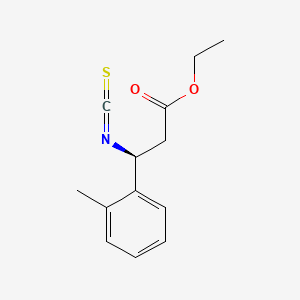
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate typically involves the reaction of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: In the presence of water and a catalyst, the isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out at room temperature.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as alcohols and thiols can be used under mild conditions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Addition Products: Formed from addition reactions with alcohols or thiols.
科学研究应用
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved include:
Protein Modification: The isothiocyanate group can react with amino groups in proteins, leading to changes in protein function.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit enzyme activity, which may contribute to its biological effects.
相似化合物的比较
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate: The precursor in the synthesis of the isothiocyanate compound.
Ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate: A similar compound with an isocyanate group instead of an isothiocyanate group.
Methyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
属性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-13(15)8-12(14-9-17)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
KOAOVBSPHYDCIC-LBPRGKRZSA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N=C=S |
规范 SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


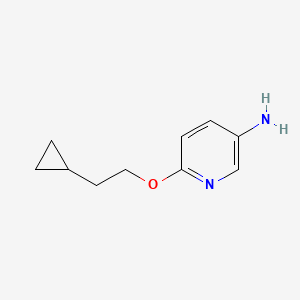
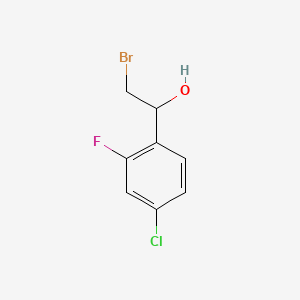


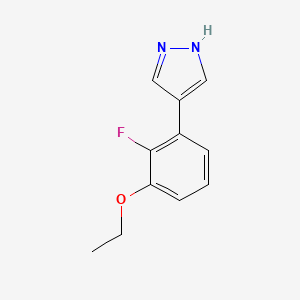
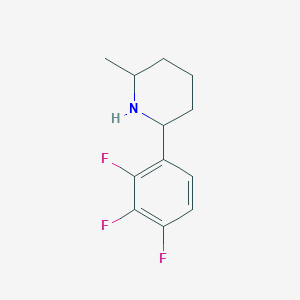
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
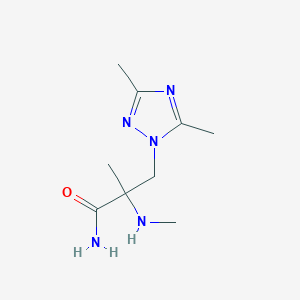
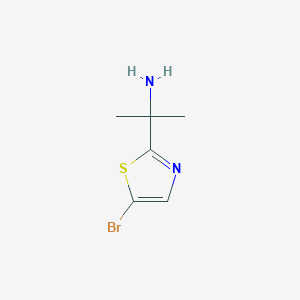
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)

